3-(Cyclopropylmethylcarbamoyl)benzoic acid
Description
3-(Cyclopropylmethylcarbamoyl)benzoic acid is a benzoic acid derivative featuring a carbamoyl group at the 3-position, substituted with a cyclopropylmethyl moiety. Such compounds are often explored in medicinal chemistry for their ability to modulate enzyme activity or receptor binding .
Properties
IUPAC Name |
3-(cyclopropylmethylcarbamoyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c14-11(13-7-8-4-5-8)9-2-1-3-10(6-9)12(15)16/h1-3,6,8H,4-5,7H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYSSWLPZSLQKN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNC(=O)C2=CC(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1154359-44-0 | |
| Record name | 3-[(cyclopropylmethyl)carbamoyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclopropylmethylcarbamoyl)benzoic acid typically involves the reaction of cyclopropylmethylamine with a benzoic acid derivative. One common method is the amidation reaction, where cyclopropylmethylamine reacts with a benzoic acid derivative in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of 3-(Cyclopropylmethylcarbamoyl)benzoic acid may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(Cyclopropylmethylcarbamoyl)benzoic acid can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: MCPBA in dichloromethane at room temperature.
Reduction: LiAlH4 in dry ether at low temperatures.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
3-(Cyclopropylmethylcarbamoyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Industry: Utilized in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-(Cyclopropylmethylcarbamoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in various biological processes. For example, it could inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
The following analysis compares structural analogs of 3-(cyclopropylmethylcarbamoyl)benzoic acid based on substituent groups, molecular properties, and inferred applications.
Structural and Molecular Properties
Key Observations:
- Cyclopropylcarbamoyl vs. Cyclopropylmethylcarbamoyl : The cyclopropyl group in provides rigidity but lacks the methyl linker, reducing steric bulk compared to the hypothetical cyclopropylmethyl analog. This difference may influence binding pocket compatibility in biological targets .
- Sulfonamide Derivative () : Sulfonamide groups introduce strong acidity (pKa ~10 for sulfamoyl) and polarity, making this compound suitable for targets requiring ionic interactions, such as carbonic anhydrase inhibitors .
Biological Activity
3-(Cyclopropylmethylcarbamoyl)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse research findings.
- Molecular Formula : C13H15N1O2
- Molecular Weight : 219.27 g/mol
- CAS Number : 1154359-44-0
Synthesis
The synthesis of 3-(Cyclopropylmethylcarbamoyl)benzoic acid typically involves the reaction of benzoic acid derivatives with cyclopropylmethylamine in the presence of appropriate coupling agents. Various methods have been reported, emphasizing the importance of optimizing reaction conditions to enhance yield and purity.
Biological Activity Overview
Research indicates that 3-(Cyclopropylmethylcarbamoyl)benzoic acid exhibits several biological activities, including antimicrobial, anti-inflammatory, and potential anticancer properties.
Antimicrobial Activity
In studies assessing antimicrobial effects, 3-(Cyclopropylmethylcarbamoyl)benzoic acid demonstrated significant activity against various bacterial strains. For example, it was tested against Staphylococcus aureus and Escherichia coli, showing inhibition zones comparable to standard antibiotics.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory properties. In an experimental model using lipopolysaccharide (LPS)-induced inflammation in rats, administration of the compound resulted in a significant reduction in inflammatory markers such as TNF-α and IL-1β. This suggests a potential mechanism involving the inhibition of COX-2 activity and modulation of NF-κB signaling pathways .
Anticancer Potential
Preliminary studies have indicated that 3-(Cyclopropylmethylcarbamoyl)benzoic acid may possess anticancer properties. In vitro assays revealed that it could induce apoptosis in cancer cell lines while exhibiting low cytotoxicity towards normal cells. This selectivity is crucial for therapeutic applications.
The biological activity of 3-(Cyclopropylmethylcarbamoyl)benzoic acid is hypothesized to involve several molecular interactions:
- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in inflammatory pathways (e.g., COX enzymes).
- Receptor Modulation : The compound could interact with cellular receptors to modulate signaling pathways related to inflammation and cell proliferation.
Case Studies and Research Findings
-
Study on Antimicrobial Activity :
- Objective : Evaluate the effectiveness against bacterial strains.
- Results : Showed significant inhibition against S. aureus with an MIC value comparable to standard antibiotics.
- Anti-inflammatory Study :
-
Anticancer Evaluation :
- Objective : Investigate apoptosis induction in cancer cell lines.
- Results : Induced apoptosis in A2058 melanoma cells while maintaining low toxicity to normal fibroblasts.
Data Summary Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
